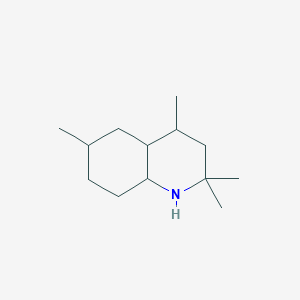

2,2,4,6-Tetramethyldecahydroquinoline

Description

Properties

CAS No. |

65811-12-3 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

2,2,4,6-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |

InChI |

InChI=1S/C13H25N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h9-12,14H,5-8H2,1-4H3 |

InChI Key |

LPIDOVJMOKPKBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C1)C(CC(N2)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline and tetrahydroisoquinoline derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogues:

Table 1: Comparative Analysis of Selected Tetrahydroquinoline/Isoquinoline Derivatives

Key Comparative Insights:

Substituent Effects on Photoreactivity: The 2,2,4,6-tetramethyl substitution in dihydroquinoline significantly enhances photostability compared to simpler analogues like unsubstituted tetrahydroisoquinoline. Solvent interactions (e.g., methanol vs. water) further modulate reactivity, producing distinct photoproducts . In contrast, 1,2,3,4-tetrahydroisoquinoline derivatives lack methyl groups at critical positions, making them less photostable but more versatile in medicinal chemistry .

For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline shows notable analgesic activity , while hybrid molecules combine anti-inflammatory (ibuprofen) and tetrahydroquinoline properties . Methyl groups at positions 2 and 4 (as in 2,2,4-trimethyl derivatives) improve metabolic stability, a critical factor in drug design .

Synthetic Flexibility: Cyclization reactions with carboximidamides or guanidines enable the synthesis of complex hybrids, such as 7-pyrimidinyl-tetramethyltetrahydroquinolines, which are inaccessible via traditional methods . Unsubstituted tetrahydroisoquinolines serve as scaffolds for functionalization, allowing diverse modifications for targeted biological effects .

Research Findings and Implications

- Photochemical Applications: The solvent-dependent photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline underscores its utility in studying reaction mechanisms in polar environments, with implications for designing light-stable pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.